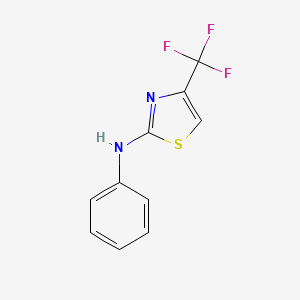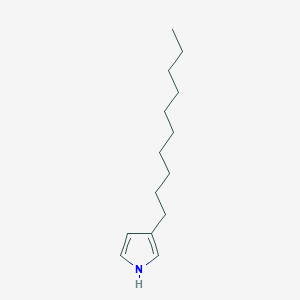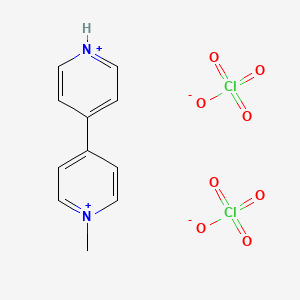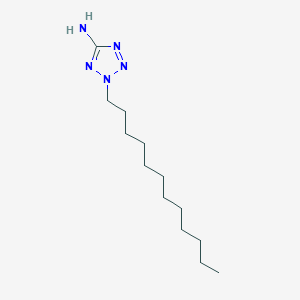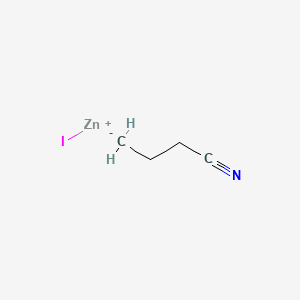
Zinc, (3-cyanopropyl)iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, (3-cyanopropyl)iodo- is an organozinc compound that features a zinc atom bonded to a 3-cyanopropyl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (3-cyanopropyl)iodo- typically involves the reaction of zinc with 3-cyanopropyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
Zn+I-CH2CH2CH2CN→Zn(CH2CH2CH2CN)I
Industrial Production Methods: Industrial production of Zinc, (3-cyanopropyl)iodo- may involve large-scale batch reactors where zinc and 3-cyanopropyl iodide are reacted in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: Zinc, (3-cyanopropyl)iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although zinc in its +2 oxidation state is generally stable and less prone to redox changes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the zinc center if required.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using a chloride nucleophile would yield Zinc, (3-cyanopropyl)chloride.
科学研究应用
Chemistry: Zinc, (3-cyanopropyl)iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, organozinc compounds are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, Zinc, (3-cyanopropyl)iodo- is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with carbon makes it valuable in the production of specialty chemicals.
作用机制
The mechanism of action of Zinc, (3-cyanopropyl)iodo- in chemical reactions involves the coordination of the zinc atom with various ligands. The zinc center acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalyzing organic reactions and forming complex molecular structures.
相似化合物的比较
- Zinc, (3-cyanopropyl)chloride
- Zinc, (3-cyanopropyl)bromide
- Zinc, (3-cyanopropyl)fluoride
Comparison: Zinc, (3-cyanopropyl)iodo- is unique due to the presence of the iodine atom, which can be easily substituted in nucleophilic substitution reactions. This makes it more reactive compared to its chloride, bromide, and fluoride counterparts. Additionally, the larger atomic radius of iodine compared to other halogens can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis.
属性
CAS 编号 |
126761-11-3 |
|---|---|
分子式 |
C4H6INZn |
分子量 |
260.4 g/mol |
IUPAC 名称 |
butanenitrile;iodozinc(1+) |
InChI |
InChI=1S/C4H6N.HI.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI 键 |
BOOVKWYUEXZQAZ-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCC#N.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
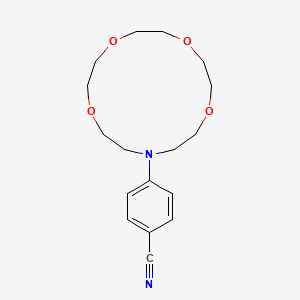

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
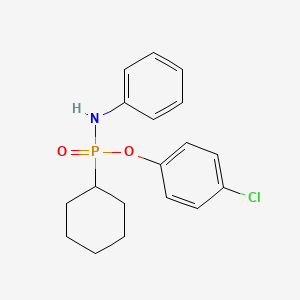
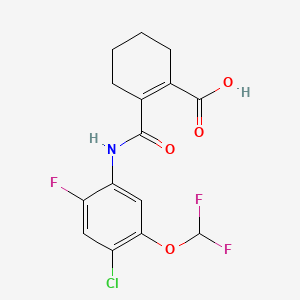
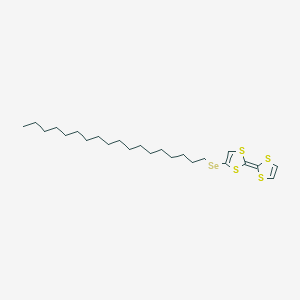
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
